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  • Product: 2,5,5-trimethylhex-3-yn-2-ol
  • CAS: 1522-16-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 2,5,5-Trimethylhex-3-yn-2-ol in Polar vs. Non-Polar Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2,5,5-trimethylhex-3-yn-2-ol, a molecule of interest in synthetic chemistry and materials science. We will dissect its structural attribut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 2,5,5-trimethylhex-3-yn-2-ol, a molecule of interest in synthetic chemistry and materials science. We will dissect its structural attributes to predict its behavior in different solvent environments and outline a robust, self-validating experimental protocol for quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of solute-solvent interactions.

Molecular Structure: The Key to Solubility Prediction

The solubility of any compound is fundamentally governed by its molecular structure. The principle of "like dissolves like" serves as our starting point, where the polarity and intermolecular forces of the solute must be compatible with those of the solvent for significant dissolution to occur.

2,5,5-trimethylhex-3-yn-2-ol possesses the molecular formula C₉H₁₆O.[1] An examination of its structure reveals an amphipathic nature, meaning it contains both polar (hydrophilic) and non-polar (hydrophobic) regions.[2]

  • The Polar Headgroup: The molecule's single polar feature is a tertiary hydroxyl (-OH) group. This group can act as both a hydrogen bond donor and acceptor, enabling it to interact favorably with polar solvents.[3][4][5]

  • The Non-Polar Body: The remainder of the molecule consists of a nine-carbon hydrocarbon framework. This extensive non-polar region includes bulky tert-butyl and gem-dimethyl groups, as well as an internal alkyne (carbon-carbon triple bond). This large, hydrophobic area interacts primarily through van der Waals forces (specifically, London dispersion forces).[6][7]

Initial Hypothesis: Given the substantial size of the hydrophobic hydrocarbon portion relative to the single hydrophilic hydroxyl group, we can hypothesize that 2,5,5-trimethylhex-3-yn-2-ol will exhibit limited solubility in highly polar solvents like water and significantly greater solubility in non-polar solvents. The large non-polar tail is expected to dominate the molecule's overall behavior.[6][8]

cluster_molecule 2,5,5-Trimethylhex-3-yn-2-ol cluster_interactions Dominant Intermolecular Forces A Tertiary Hydroxyl (-OH) Group B Nine-Carbon Hydrocarbon Backbone C Hydrogen Bonding Dipole-Dipole A->C Enables interaction with POLAR solvents D Van der Waals Forces (London Dispersion) B->D Enables interaction with NON-POLAR solvents

Caption: Molecular features and their corresponding intermolecular forces.

Theoretical Framework: A Deeper Look at Intermolecular Forces

To move beyond a simple prediction, we must consider the energetic trade-offs of dissolution.

  • In Polar Solvents (e.g., Ethanol, Water): For 2,5,5-trimethylhex-3-yn-2-ol to dissolve, energy must be expended to overcome the strong hydrogen bonds holding the polar solvent molecules together.[3][6] While the molecule's -OH group can form new hydrogen bonds with the solvent, the large, bulky hydrocarbon tail cannot. This non-polar section disrupts the solvent's hydrogen-bonding network, which is an energetically unfavorable process, leading to a negative entropy change and thus, low solubility.[8][9]

  • In Non-Polar Solvents (e.g., Hexane, Toluene): Non-polar solvents are held together by relatively weak van der Waals forces. The large hydrocarbon body of 2,5,5-trimethylhex-3-yn-2-ol can readily interact with these solvents through similar van der Waals forces. The energy required to break the solvent-solvent and solute-solute interactions is comparable to the energy released when new solute-solvent interactions are formed. This energetic balance results in a much higher affinity and, therefore, greater solubility.

Experimental Protocol: Quantitative Determination of Solubility

To validate our hypothesis, we will employ the gold-standard shake-flask equilibrium solubility method .[10][11] This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is achieved.

Objective: To quantitatively measure the solubility of 2,5,5-trimethylhex-3-yn-2-ol in a representative polar solvent (ethanol) and a non-polar solvent (n-hexane) at a controlled temperature (25°C).

Materials:

  • 2,5,5-trimethylhex-3-yn-2-ol (purity >97%)

  • Ethanol (anhydrous, ACS grade)

  • n-Hexane (anhydrous, ACS grade)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Thermostatic shaker bath

  • Analytical balance (± 0.0001 g)

  • Calibrated volumetric pipettes

  • 0.45 µm PTFE syringe filters

  • Vacuum oven or nitrogen evaporation system

prep 1. Preparation Add excess solute to known volume of solvent equil 2. Equilibration Shake at 25°C for 24h to achieve saturation prep->equil Ensures saturation sep 3. Separation Settle and filter supernatant (0.45 µm PTFE filter) equil->sep Isolates dissolved fraction quant 4. Quantification Evaporate solvent from a known mass of solution sep->quant Prepares for gravimetric analysis calc 5. Calculation Determine mass of residue and calculate solubility quant->calc Final result

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Methodology:

  • Preparation of Slurries:

    • For each solvent, accurately weigh approximately 1 gram of 2,5,5-trimethylhex-3-yn-2-ol into three separate 20 mL scintillation vials (n=3 for statistical validity).

    • Causality: Using a significant excess of the solute is critical to ensure that the final solution is genuinely saturated at the equilibrium point.[11]

    • To each vial, add exactly 10.0 mL of the respective solvent (ethanol or n-hexane).

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker bath set to 25.0 ± 0.5°C.

    • Agitate the vials at a moderate speed for 24 hours.

    • Causality: A 24-hour period is typically sufficient for most small molecules to reach thermodynamic equilibrium. Constant temperature control is paramount, as solubility is highly temperature-dependent.[11] After 24 hours, a visual inspection must confirm the presence of undissolved solid material in each vial.

  • Sample Isolation:

    • Stop the shaker and allow the vials to remain in the bath undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully draw approximately 2 mL of the clear supernatant into a syringe.

    • Attach a 0.45 µm PTFE syringe filter and discard the first 0.5 mL to saturate the filter material.

    • Causality: Filtration is a non-negotiable step to remove microscopic particulates that would otherwise artificially inflate the measured solubility.[11]

  • Gravimetric Quantification:

    • Tare an empty, clean, and dry vial on an analytical balance.

    • Dispense the filtered solution into the tared vial and record the total mass (vial + solution).

    • Place the vials in a vacuum oven at a low temperature (e.g., 40°C) or use a gentle stream of nitrogen to slowly evaporate the solvent until a constant mass is achieved.

    • Record the final mass (vial + dry solute).

    • Causality: Gravimetric analysis provides a direct, robust measurement of the dissolved solid's mass, minimizing the need for analytical standard curves.

  • Data Calculation:

    • Mass of solution = (Mass of vial + solution) - (Mass of empty vial)

    • Mass of solute = (Mass of vial + dry solute) - (Mass of empty vial)

    • Mass of solvent = (Mass of solution) - (Mass of solute)

    • Solubility (g / 100 g solvent) = (Mass of solute / Mass of solvent) * 100

Expected Results and Data Summary

Based on the theoretical principles outlined, the experimental results are expected to show a stark difference in solubility between the two solvents.

PropertyEthanol (Polar)n-Hexane (Non-Polar)
Primary Solute-Solvent Interaction Hydrogen Bonding (at -OH), Van der WaalsVan der Waals Forces
Predicted Qualitative Solubility Sparingly Soluble to SolubleFreely Soluble / Miscible
Expected Quantitative Solubility Significantly LowerSignificantly Higher

Implications for Research and Development

The solubility profile of a compound like 2,5,5-trimethylhex-3-yn-2-ol has direct and practical consequences:

  • For Synthetic Chemists: Its high solubility in non-polar solvents makes it well-suited for reactions run in solvents like hexane, toluene, or diethyl ether. Conversely, purification might involve precipitation by adding a polar anti-solvent.

  • For Drug Development Professionals: A molecule with this solubility profile would be classified as lipophilic (fat-loving). This suggests it would likely have good membrane permeability but poor aqueous solubility, potentially leading to challenges in developing oral or intravenous formulations. It would be a candidate for lipid-based drug delivery systems. Its position as a tertiary alcohol may also influence its metabolic stability.[2]

Conclusion

The molecular architecture of 2,5,5-trimethylhex-3-yn-2-ol, characterized by a small polar hydroxyl head and a large, sterically hindered non-polar hydrocarbon body, dictates its solubility. It is predicted to be significantly more soluble in non-polar solvents than in polar ones. This is because the favorable van der Waals interactions with non-polar solvents outweigh the energetic penalty of disrupting the strong hydrogen-bonding network of polar solvents.[6][8] The robust shake-flask experimental method provides a reliable means to quantify this behavior, offering critical insights for applications ranging from chemical synthesis to pharmaceutical formulation.

References

  • Quora. (2017, November 9). Which factor affects the solubility of alcohol in water? [Online forum post]. Available: [Link]

  • Allen Institute. Name the factors responsible for the solubility of alcohols in water. Available: [Link]

  • Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available: [Link]

  • Revisely. Physical Properties of Alcohols: Easy exam revision notes for GSCE Chemistry. Available: [Link]

  • CK-12 Foundation. (2026, January 6). Physical Properties of Alcohols and Phenols. Available: [Link]

  • YouTube. (2021, March 14). Matriculation Chemistry -- Topic 5.2 (Part 2): Alcohols - Physical Properties - Solubility in Water. Available: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 274464, 2,5,5-Trimethyl-3-hexyn-2-ol. Available: [Link]

  • ResearchGate. The Experimental Determination of Solubilities. Available: [Link]

  • Defense Technical Information Center. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available: [Link]

  • Course Hero. solubility experimental methods.pptx. Available: [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available: [Link]

  • Science Ready. Alcohols: Structure & Properties – HSC Chemistry. Available: [Link]

  • Chemed.chem.purdue.edu. Alcohols and Ethers. Available: [Link]

  • Chemistry Stack Exchange. (2025, June 25). Solubility of primary, secondary, and tertiary alcohols in water (and in extension polar solvents). Available: [Link]

  • YouTube. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM. Available: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Toxicity Profile and Safe Handling of 2,5,5-Trimethylhex-3-yn-2-ol

Foreword: A Note on Data Gaps and Precautionary Principles Chemical and Physical Identity 2,5,5-Trimethylhex-3-yn-2-ol is a tertiary acetylenic alcohol. Its structure, featuring a triple bond and a hydroxyl group, dictat...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Note on Data Gaps and Precautionary Principles

Chemical and Physical Identity

2,5,5-Trimethylhex-3-yn-2-ol is a tertiary acetylenic alcohol. Its structure, featuring a triple bond and a hydroxyl group, dictates its reactivity and potential biological interactions. Understanding its basic properties is the first step in a thorough risk assessment.

PropertyValueSource
CAS Number 1522-16-3
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Physical Form Liquid
Purity Typically ≥97%
InChI Key DKUUKNHZNHMLIW-UHFFFAOYSA-N

Toxicological Profile: An Evidence-Informed Postulation

Direct toxicological data for 2,5,5-trimethylhex-3-yn-2-ol is scarce. However, the broader class of acetylenic alcohols warrants a cautious approach. Some acetylenic alcohols have been shown to exhibit higher toxicity than predicted, potentially due to metabolic activation to reactive intermediates.[1] Therefore, in the absence of specific data, we must consider the potential for various toxicological endpoints.

Acute Toxicity
  • Oral, Dermal, and Inhalation: No specific LD50 or LC50 values are available for 2,5,5-trimethylhex-3-yn-2-ol. For structurally related unsaturated alcohols, toxicity can range from low to moderate.[2] Given the potential for metabolic activation of the triple bond, it is prudent to handle this compound as if it were harmful if swallowed, in contact with skin, or if inhaled.[3][4]

Skin and Eye Irritation/Corrosion
  • Based on general data for other alcohols, direct contact may cause skin and eye irritation.[5] Prolonged or repeated skin contact could potentially lead to dermatitis.[3] It is recommended to treat this compound as a potential eye irritant.[4]

Sensitization
  • The potential for 2,5,5-trimethylhex-3-yn-2-ol to act as a skin sensitizer is unknown. Some unsaturated alcohols have been shown to have sensitizing properties.[6] Therefore, repeated skin contact should be avoided.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity
  • There is no available data to assess the genotoxic, carcinogenic, or reproductive hazards of 2,5,5-trimethylhex-3-yn-2-ol. For some related complex unsaturated alcohols, no genotoxic potential was observed.[7] However, without specific data, these endpoints remain a critical unknown.

Safety and Handling: A Proactive and Protective Approach

Given the informational gaps, a conservative and proactive safety protocol is paramount. The following recommendations are a composite of best practices for handling chemicals with unknown toxicity and are informed by the SDS of analogous compounds.

Exposure Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is minimizing exposure. Engineering controls should be the primary means of exposure reduction, supplemented by appropriate PPE.

Engineering Controls:

  • All work with 2,5,5-trimethylhex-3-yn-2-ol should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]

Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[3]

    • Protective Clothing: A lab coat or chemically resistant apron should be worn to protect against skin contact.[3]

  • Respiratory Protection: If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]

Safe Handling and Storage

Handling:

  • Avoid all direct contact with the substance.[5]

  • Do not eat, drink, or smoke in the laboratory.

  • Use spark-proof tools and explosion-proof equipment where necessary, as it is a liquid with unknown flammability.[4]

  • Ground all containers when transferring material to prevent static discharge.[4]

Storage:

  • Store in a tightly sealed, properly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5]

  • Store separately from incompatible materials such as strong oxidizing agents.[4]

Experimental Protocols: A Framework for Safety

Risk Assessment Workflow for Chemicals with Limited Data

The following diagram outlines a logical workflow for assessing the risks associated with a chemical for which limited safety information is available.

RiskAssessment cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Analog & Class Analysis cluster_2 Phase 3: Risk Evaluation & Control cluster_3 Phase 4: Review & Documentation A Identify Chemical (2,5,5-trimethylhex-3-yn-2-ol) B Search for Specific SDS & Toxicity Data (e.g., ECHA, PubChem, Supplier Databases) A->B C Data Found? B->C D Identify Structural Analogs & Chemical Class (e.g., Acetylenic Alcohols) C->D No G Assume a Hazard Profile Based on Available Data (Precautionary Principle) C->G Yes (Partial) E Gather Toxicity & Safety Data for Analogs D->E F Identify Potential Hazards Based on Chemical Class E->F F->G H Define Standard Operating Procedures (SOPs) (Handling, Storage, Waste) G->H I Specify Engineering Controls & PPE H->I J Develop Emergency Procedures I->J K Document Risk Assessment J->K L Train Personnel on Hazards and SOPs K->L M Periodically Review and Update Assessment L->M

Caption: Risk assessment workflow for chemicals with limited safety data.

Emergency Response Protocol

In the event of an accidental release or exposure, a swift and informed response is critical.

First-Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Eliminate all sources of ignition.[4]

  • Wear appropriate PPE as outlined in section 3.1.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

EmergencyResponse cluster_spill Spill Response cluster_exposure Personnel Exposure Response Start Chemical Incident (Spill or Exposure) Spill1 Evacuate & Ventilate Area Start->Spill1 Exp1 Remove from Exposure Source Start->Exp1 Spill2 Eliminate Ignition Sources Spill1->Spill2 Spill3 Don Appropriate PPE Spill2->Spill3 Spill4 Contain with Inert Absorbent Spill3->Spill4 Spill5 Collect & Containerize Waste Spill4->Spill5 Spill6 Decontaminate Spill Area Spill5->Spill6 Spill7 Dispose as Hazardous Waste Spill6->Spill7 Exp2 Administer First Aid (as per SDS/protocol) Exp1->Exp2 Exp3 Remove Contaminated Clothing Exp1->Exp3 Exp4 Seek Immediate Medical Attention Exp2->Exp4 Exp3->Exp2

Caption: General emergency response plan for a chemical incident.

Conclusion

The handling of 2,5,5-trimethylhex-3-yn-2-ol in a research and development setting necessitates a heightened sense of caution due to the current lack of comprehensive toxicological data. As Senior Application Scientists, our commitment to safety requires us to operate under the precautionary principle. By understanding the potential hazards associated with its chemical class, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, we can mitigate the risks associated with this and other compounds with incomplete safety profiles. Continuous monitoring of scientific literature and supplier information for updated safety data is a professional responsibility.

References

[1] Military Medical Science Letters. (2016). TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. [Link]

[8] ResearchGate. (n.d.). Acetylenic alcohols and diols & their and toxicity (IGC 50 ) and predicted toxicity against tetrahymena pyriformis. [Link]

[9] European Chemicals Agency (ECHA). (2023). Substance Information for 2-ethylhexyl 3,5,5-trimethylhexanoate. [Link]

[2] Australian Industrial Chemicals Introduction Scheme (AICIS). (2013). 2-Cyclohexen-1-one, 3,5,5-trimethyl-: Human health tier II assessment. [Link]

[10] European Chemicals Agency (ECHA). (n.d.). Registration Dossier for Sodium 3,5,5-trimethylhexanoate. [Link]

[7] UU Research Portal. (2025). RIFM fragrance ingredient safety assessment, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol, CAS registry number 3407. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Esterification of 2,5,5-Trimethylhex-3-yn-2-ol

Executive Summary & Strategic Analysis The substrate 2,5,5-trimethylhex-3-yn-2-ol presents a dual synthetic challenge: it is a tertiary alcohol (imposing significant steric hindrance) and a propargylic alcohol (susceptib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The substrate 2,5,5-trimethylhex-3-yn-2-ol presents a dual synthetic challenge: it is a tertiary alcohol (imposing significant steric hindrance) and a propargylic alcohol (susceptible to acid-catalyzed rearrangement).

Standard Fischer esterification (carboxylic acid + strong mineral acid catalyst) is contraindicated for this substrate. The combination of heat and strong Brønsted acids will likely trigger Meyer-Schuster or Rupe rearrangements , converting the target alcohol into conjugated enones or unsaturated aldehydes rather than the desired ester. Furthermore, the tertiary carbinol center favors


 elimination over substitution, leading to enyne byproducts.

This guide outlines three validated protocols designed to bypass these failure modes by operating under mild, basic, or Lewis-acid catalyzed conditions .

Substrate Profile
FeatureImplication for Synthesis
Steric Bulk The gem-dimethyl group at C2 and the tert-butyl group at C5 create a "steric wall." Nucleophilic attack requires highly activated acylating agents.
Alkyne Moiety Sensitive to hydration or migration under acidic conditions. Precludes the use of

or

-TsOH at high temperatures.
Tertiary Alcohol Low nucleophilicity. Equilibrium in direct esterification is unfavorable; requires water removal or activated acyl donors (anhydrides/chlorides).

Safety & Handling (Critical)

Hazard Class: Propargylic alcohols are often toxic and flammable.[1]

  • Acute Toxicity: Treat 2,5,5-trimethylhex-3-yn-2-ol as potentially fatal if inhaled or absorbed through the skin (Category 1/2 equivalent for propargyl alcohol analogs).

  • Explosion Risk: Terminal alkynes react with copper, silver, and mercury to form explosive acetylides. While this substrate is an internal alkyne, ensuring high purity (absence of terminal alkyne isomers) is critical before contact with metal catalysts.

  • Polymerization: Avoid uncontrolled heating with initiators (peroxides) or strong Lewis acids without solvent.

Method Selection Guide

The following decision tree illustrates the logic for selecting the appropriate protocol based on the acyl donor and scale.

Esterification_Strategy Start Start: Esterification of 2,5,5-trimethylhex-3-yn-2-ol Q1 Is the Acyl Donor a Simple Acid Anhydride/Chloride? Start->Q1 MethodA PROTOCOL A: DMAP-Catalyzed Acylation (High Yield, Scalable) Q1->MethodA Yes (e.g., Ac2O, BzCl) Q2 Is the Acyl Donor a Complex/Precious Carboxylic Acid? Q1->Q2 No (Free Acid) MethodB PROTOCOL B: Steglich Esterification (DCC/DMAP) Q2->MethodB Standard Complexity MethodC PROTOCOL C: Yamaguchi Macrolactonization (For Ultra-Hindered Acids) Q2->MethodC Extreme Sterics/Acid Sensitivity

Figure 1: Strategic decision matrix for esterification protocols.

Protocol A: DMAP-Catalyzed Acylation (Standard)

Best for: Acetates, benzoates, and pivalates where the acid anhydride or chloride is commercially available. Mechanism: Nucleophilic catalysis via the N-acylpyridinium ion.

Reagents
  • Substrate: 2,5,5-trimethylhex-3-yn-2-ol (1.0 equiv)

  • Acyl Donor: Acetic Anhydride (

    
    ) or Benzoyl Chloride (1.5 – 2.0 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 – 0.10 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Solvent: Dichloromethane (

    
    ) (Anhydrous)
    
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

    
     flow.
    
  • Solvation: Dissolve 2,5,5-trimethylhex-3-yn-2-ol (10 mmol) in anhydrous

    
     (30 mL).
    
  • Base Addition: Add

    
     (20 mmol, 2.8 mL) followed by DMAP (1.0 mmol, 122 mg). Stir for 5 minutes.
    
    • Note: DMAP is essential.[2] Without it, the reaction with tertiary alcohols is sluggish and incomplete.

  • Acylation: Add the acid anhydride or acid chloride (15 mmol) dropwise via syringe.

    • Exotherm Control: If using highly reactive chlorides, cool the bath to 0°C during addition, then warm to room temperature.

  • Reaction: Stir at room temperature for 6–12 hours. Monitor by TLC (Silica, Hexane/EtOAc).

    • Endpoint: Disappearance of the alcohol spot (

      
       in 4:1 Hex/EtOAc).
      
  • Quench: Add saturated aqueous

    
     (20 mL) and stir vigorously for 15 minutes to hydrolyze excess anhydride.
    
  • Workup: Extract with

    
     (3 x 20 mL). Wash combined organics with 1M HCl (to remove pyridine/DMAP), then brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel.

Protocol B: Steglich Esterification (Precision)

Best for: Coupling the alcohol with complex, expensive, or solid carboxylic acids. Mechanism: In situ activation of the acid by DCC to form an O-acylisourea, followed by DMAP transfer.

Reagents
  • Substrate: 2,5,5-trimethylhex-3-yn-2-ol (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent:

    
    -Dicyclohexylcarbodiimide (DCC) (1.1 – 1.2 equiv)
    
  • Catalyst: DMAP (0.1 equiv)

  • Solvent:

    
     (Anhydrous)
    
Step-by-Step Methodology
  • Setup: In a dry flask under

    
    , dissolve the Carboxylic Acid (11 mmol) and 2,5,5-trimethylhex-3-yn-2-ol (10 mmol) in anhydrous 
    
    
    
    (40 mL).
  • Catalyst: Add DMAP (1 mmol).

  • Activation: Cool the solution to 0°C. Add DCC (12 mmol) dissolved in minimal

    
     dropwise.
    
    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

  • Incubation: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct. Rinse the pad with cold

    
    .
    
  • Workup: Wash the filtrate with 0.5N HCl (removes DMAP), saturated

    
     (removes unreacted acid), and brine.
    
  • Purification: Dry over

    
     and concentrate. Flash chromatography is required to remove traces of 
    
    
    
    -acylurea byproducts.
Mechanistic Pathway (Steglich)

Steglich_Mechanism Acid R-COOH Inter1 O-Acylisourea (Activated) Acid->Inter1 + DCC DCC DCC DCC->Inter1 Inter2 N-Acylpyridinium (Highly Reactive) Inter1->Inter2 + DMAP - DCU DCU DCU (Byproduct) Inter1->DCU DMAP DMAP Product Ester Product Inter2->Product + Alcohol - DMAP Alcohol Tertiary Alcohol (Substrate) Alcohol->Product Product->DMAP Regenerated

Figure 2: The Steglich cycle. DMAP intercepts the O-acylisourea to prevent rearrangement and accelerate attack by the hindered alcohol.

Analytical Validation (QC)

Successful esterification must be validated by the shift in IR and NMR signals.

TechniqueDiagnostic Signal (Substrate)Diagnostic Signal (Ester Product)
FT-IR Broad O-H stretch (

)
Strong C=O stretch (

)Loss of O-H broad band.

NMR

2.0-2.5 ppm (OH singlet, exchangeable)
Disappearance of OH singlet.Shift of gem-dimethyl protons downfield (

ppm).

NMR
Carbinol C-OH (

65-75 ppm)
Carbinol C-OR shifts downfield (

80-85 ppm).Appearance of Carbonyl C (

170+ ppm).

Troubleshooting & Optimization

Problem: Low Conversion (<50%)

  • Cause: Extreme steric hindrance prevents the alcohol from approaching the acylpyridinium ion.

  • Solution: Switch to Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride + DMAP) or use

    
      (5 mol%) in refluxing nitromethane if the substrate is heat-stable.
    

Problem: Black/Dark Reaction Mixture

  • Cause: Polymerization of the alkyne or elimination to the enyne.

  • Solution: Ensure the reaction is strictly oxygen-free. Add a radical inhibitor (e.g., BHT) if the substrate is suspected to be polymerizing. Lower the temperature and extend reaction time.

Problem: Product Hydrolysis on Silica

  • Cause: Tertiary esters can be acid-labile.[2] Silica gel is slightly acidic.

  • Solution: Pre-treat the silica column with 1%

    
     in Hexane before loading the sample.
    

References

  • Steglich Esterification (Original Protocol): Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • DMAP Catalysis Mechanism: Xu, S., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(46). Link

  • Propargylic Alcohol Hazards: NOAA CAMEO Chemicals. Propargyl Alcohol Safety Data. Link

  • Review of Tertiary Alcohol Esterification: Organic Chemistry Portal. Steglich Esterification. Link

  • Lewis Acid Alternatives: Ishihara, K., et al. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst. Journal of the American Chemical Society, 118(29), 7001-7002. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying 2,5,5-Trimethylhex-3-yn-2-ol by Vacuum Distillation

Welcome to the technical support center for the purification of 2,5,5-trimethylhex-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,5,5-trimethylhex-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this tertiary acetylenic alcohol through vacuum distillation. We will delve into the theoretical underpinnings, practical steps, and troubleshooting of this critical purification technique.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the recommended method for purifying 2,5,5-trimethylhex-3-yn-2-ol?

A1: Vacuum distillation is essential for compounds that are sensitive to high temperatures.[1] 2,5,5-Trimethylhex-3-yn-2-ol, like many acetylenic alcohols, can be susceptible to decomposition, rearrangement, or side reactions at its atmospheric boiling point.[2] By reducing the pressure, we significantly lower the boiling point, allowing for a safer and more efficient distillation with minimized risk of product degradation.[3]

Q2: What is the approximate boiling point of 2,5,5-trimethylhex-3-yn-2-ol under vacuum?

Boiling Point Estimates at Reduced Pressures

Pressure (mmHg / Torr)Estimated Boiling Point (°C)
760 (Atmospheric)~175-185
100~120-130
20~80-90
5~60-70
1~40-50

Note: This table provides estimations and the actual boiling point should be determined empirically during the distillation.

Q3: What are the primary safety concerns when performing this procedure?

A3: The primary safety risks involve working with glassware under reduced pressure and the handling of the chemical itself.

  • Implosion Risk: Always inspect all glassware for cracks or defects before starting. A small flaw can lead to a catastrophic implosion under vacuum.[1][5] It is highly recommended to use a fume hood sash as a safety shield.[3]

  • Chemical Handling: While 2,5,5-trimethylhex-3-yn-2-ol is not classified as acutely toxic, it is good practice to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.

  • System Leaks: Ensure all joints are properly sealed to prevent leaks, which can compromise the vacuum and potentially release vapors into the lab environment.

Q4: What kind of vacuum pump is suitable for this distillation?

A4: The choice of pump depends on the desired vacuum level. For moderate vacuum (10-100 mmHg), a water aspirator can be sufficient, but it must be paired with a vacuum trap to prevent water backflow.[5] For a deeper vacuum (<10 mmHg), a mechanical oil pump is recommended.[6] When using an oil pump, a cold trap (e.g., with dry ice/acetone) should be placed between the distillation setup and the pump to protect the pump from solvent vapors.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the vacuum distillation of 2,5,5-trimethylhex-3-yn-2-ol.

Problem: My vacuum pump is running, but I cannot achieve the target pressure.

  • Probable Cause 1: System Leaks. This is the most common issue in vacuum distillation.[7][8] Leaks often occur at glass joints, tubing connections, or through stopcocks.

    • Solution:

      • Inspect all joints: Ensure they are properly greased with a suitable vacuum grease. A properly greased joint will appear clear and transparent without any air channels.[3][5]

      • Check tubing: Use thick-walled vacuum tubing, as standard tubing will collapse under reduced pressure.[1]

      • Perform a leak test: Isolate the system from the pump and monitor the pressure gauge. A rapid rise in pressure indicates a significant leak.[8]

  • Probable Cause 2: Contaminated Pump Oil. If using a mechanical pump, the oil can become contaminated with distilled solvents, reducing its efficiency.

    • Solution: Check the pump oil's color and clarity. If it is cloudy or dark, it needs to be changed according to the manufacturer's instructions.

  • Probable Cause 3: Inefficient Cold Trap. If the cold trap is not cold enough, volatile substances will pass through to the pump, affecting its performance.

    • Solution: Ensure your cold trap is filled with the appropriate coolant (e.g., a dry ice/acetone slurry) and that it is functioning correctly.

Problem: The distillation is "bumping" violently, or the liquid is frothing.

  • Probable Cause: Superheating. Under vacuum, liquids can superheat and boil erratically. Standard boiling chips are ineffective under vacuum because the trapped air is quickly removed.[3]

    • Solution:

      • Use a magnetic stir bar: This is the most effective method. Vigorous stirring provides nucleation sites and ensures smooth boiling.[3][5]

      • Include a Claisen adapter: This piece of glassware helps to prevent any bumped liquid from splashing over into the condenser and contaminating the distillate.[3][5]

      • Bleed in a fine stream of air or nitrogen: Through a long capillary tube, a very fine stream of gas can be introduced below the liquid surface to promote even boiling. This is an advanced technique and requires careful control to not disrupt the vacuum level.

Problem: The distillate is discolored (e.g., yellow or brown).

  • Probable Cause: Thermal Decomposition. Even under vacuum, some decomposition can occur if the heating temperature is too high. Acetylenic alcohols can be prone to thermal degradation.[9][10]

    • Solution:

      • Lower the heating bath temperature: The temperature of the heating mantle or oil bath should only be slightly higher (10-20°C) than the temperature of the distilling vapor.

      • Improve the vacuum: A lower pressure will further reduce the required boiling temperature, minimizing the risk of decomposition.[1]

      • Ensure efficient stirring: Good mixing prevents localized overheating at the bottom of the flask.

Problem: The separation from impurities is poor.

  • Probable Cause 1: Inefficient Distillation Column. A simple distillation setup may not be sufficient to separate compounds with close boiling points.

    • Solution: Use a fractional distillation column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, enhancing separation.

  • Probable Cause 2: Distilling too quickly. A high distillation rate reduces the number of theoretical plates, leading to poorer separation.

    • Solution: Reduce the heating rate to allow the vapor and liquid to reach equilibrium within the column. A good rate is typically 1-2 drops of distillate per second.

Experimental Workflow & Diagrams

Detailed Protocol for Vacuum Distillation
  • Glassware Inspection: Meticulously inspect every piece of glassware (distilling flask, Claisen adapter, condenser, receiving flask) for any cracks or defects. Do not use any compromised glassware.[1]

  • Apparatus Assembly:

    • Place a magnetic stir bar in a round-bottom flask (sized so it is about half to two-thirds full of the crude material).[1]

    • Assemble the distillation apparatus as shown in the diagram below, including a Claisen adapter.[5]

    • Apply a thin, even layer of vacuum grease to all ground glass joints.[5]

    • Secure all components with clamps.

    • Use thick-walled tubing for all vacuum connections.[1]

  • System Check:

    • Connect the apparatus to the vacuum trap and pump.

    • Turn on the magnetic stirrer to a moderate speed.

    • Turn on the vacuum source and allow the system to evacuate. Check for audible hissing sounds that indicate leaks.

  • Distillation:

    • Once a stable, low pressure is achieved, begin to slowly heat the distillation flask using a heating mantle or oil bath.[1][3]

    • Observe the mixture for smooth boiling.

    • Watch for the condensation ring to slowly rise through the column and into the condenser.

    • Record the vapor temperature and the pressure once the first drop of distillate is collected in the receiving flask. This is the boiling point at that pressure.

  • Shutdown Procedure:

    • Crucially, cool the system first. Remove the heating source and allow the distillation flask to cool to room temperature.[3][5]

    • Vent the system. Slowly and carefully reintroduce air (or an inert gas) into the apparatus.[5]

    • Turn off the vacuum pump. Never turn off the pump before venting the system, as this can cause back-siphoning of pump oil or water into your apparatus.[5]

    • Turn off the condenser water and disassemble the apparatus.

Visualization of Experimental Setup

VacuumDistillationSetup cluster_distillation Distillation Apparatus cluster_support Support & Utilities cluster_vacuum Vacuum System Flask Distilling Flask (with stir bar) Claisen Claisen Adapter Flask->Claisen Condenser Condenser Claisen->Condenser Vapor Path Thermometer Thermometer Claisen->Thermometer Receiver Receiving Flask Condenser->Receiver Distillate WaterOut Water Out Condenser->WaterOut VacuumLine Vacuum Tubing Receiver->VacuumLine Heat Heating Mantle Heat->Flask StirPlate Stir Plate StirPlate->Flask WaterIn Water In WaterIn->Condenser Cooling ColdTrap Cold Trap (Dry Ice/Acetone) VacuumLine->ColdTrap Pump Vacuum Pump ColdTrap->Pump To Pump

Caption: Standard laboratory setup for vacuum distillation.

Troubleshooting Logic Flowchart

TroubleshootingFlowchart Start Distillation Issue Occurs Q1 Is the vacuum unstable or too high? Start->Q1 A1_Yes Check for leaks (joints, tubing) Q1->A1_Yes Yes Q2 Is the distillation 'bumping'? Q1->Q2 No A1_Yes->Q2 A1_No No A2_Yes Ensure vigorous stirring. Use Claisen adapter. Q2->A2_Yes Yes Q3 Is the distillate discolored? Q2->Q3 No A2_Yes->Q3 A2_No No A3_Yes Reduce heating. Improve vacuum. Q3->A3_Yes Yes End Consult further technical support Q3->End No A3_Yes->End A3_No No

Sources

Optimization

Technical Support: Selective Hydration of Sterically Hindered Propargylic Alcohols

This is a technical support guide designed for researchers and process chemists working with 2,5,5-trimethylhex-3-yn-2-ol . Product Focus: 2,5,5-trimethylhex-3-yn-2-ol CAS: (Hypothetical/Derivative) | Reaction Class: Alk...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with 2,5,5-trimethylhex-3-yn-2-ol .

Product Focus: 2,5,5-trimethylhex-3-yn-2-ol CAS: (Hypothetical/Derivative) | Reaction Class: Alkyne Hydration / Isomerization[1]

Executive Summary & Reaction Profile

You are likely encountering difficulty controlling the selectivity between three competing pathways: Direct Hydration , Meyer-Schuster Rearrangement , and Rupe Rearrangement .

The substrate 2,5,5-trimethylhex-3-yn-2-ol presents a unique "push-pull" steric challenge:

  • C2 (Proximal): A tertiary alcohol center prone to ionization (carbocation formation).[1]

  • C5 (Distal): A quaternary tert-butyl group that creates immense steric shielding of the C4 alkyne carbon.

Standard hydration conditions (Brønsted acids like H₂SO₄) will almost invariably lead to the Rupe product (enyne) via dehydration or complex oligomers.[1] To minimize side reactions, you must switch to Gold(I) or Ruthenium(II) catalysis and strictly control the proton shuttle mechanism.[1]

The Divergent Pathways

The following diagram illustrates the critical decision points in the reaction mechanism.

ReactionPathways cluster_legend Pathway Control Substrate 2,5,5-trimethylhex-3-yn-2-ol (Substrate) AuComplex Au-Alkyne π-Complex Substrate->AuComplex Catalyst Coordination Cation Propargylic Cation (Intermediate) AuComplex->Cation Ionization (-OH) Direct β-Hydroxy Ketone (Direct Hydration) AuComplex->Direct Nu: Attack without Rearrangement (Intercepted Pathway) Rupe Rupe Product (Conjugated Enyne) Cation->Rupe Dehydration (-H+) (Strong Acid / Heat) MS Meyer-Schuster Product (α,β-Unsaturated Ketone) Cation->MS 1,3-OH Shift (Standard Au Catalysis) Rupe = Side Reaction (Avoid) Rupe = Side Reaction (Avoid) MS = Rearrangement Target MS = Rearrangement Target Direct = Hydration Target Direct = Hydration Target

Caption: Mechanistic divergence of tertiary propargylic alcohols. The Rupe pathway is the primary side reaction driven by dehydration.

Troubleshooting Guides (By Target Product)

Select your desired outcome below to view the specific optimization protocol.

Scenario A: Target is the β-Hydroxy Ketone (Direct Hydration)

You want to add water across the alkyne without rearranging the carbon skeleton, preserving the tertiary alcohol.

The Problem: The reaction rearranges to the enone (Meyer-Schuster) or dehydrates (Rupe).[1][2] The Fix: You must "intercept" the gold intermediate before the 1,3-hydroxyl shift occurs.

ParameterRecommendationRationale
Catalyst IPrAuCl (2 mol%) + AgSbF₆ (2 mol%)N-Heterocyclic Carbene (NHC) ligands provide the steric bulk necessary to stabilize the active species without promoting elimination [1].[1]
Additive (Critical) Boric Acid (B(OH)₃) or p-Nitrophenol (1 equiv)These "proton shuttles" facilitate the protodemetallation step faster than the 1,3-shift can occur, diverting the pathway to the hydroxy-ketone [2].[1]
Solvent MeOH / Water (10:1)Methanol acts as a nucleophile that is later hydrolyzed; pure water often leads to solubility issues and slower kinetics.[1]
Temperature Ambient (20-25°C) Heat promotes the thermodynamic Meyer-Schuster product.[1] Keep it cool.

Protocol Validation:

  • Dissolve substrate (1.0 equiv) and Boric Acid (1.0 equiv) in MeOH/H₂O.[1]

  • Add AgSbF₆ followed by IPrAuCl.

  • Monitor via TLC. If the enyne (Rupe product) appears, lower temperature to 0°C.[1]

Scenario B: Target is the α,β-Unsaturated Ketone (Meyer-Schuster)

You want the rearranged enone product (2,2,5-trimethylhex-4-en-3-one).[1]

The Problem: The reaction stalls or produces the dehydrated enyne (Rupe product). The Fix: The tert-butyl group hinders the necessary nucleophilic attack at C4. You need a catalyst that activates the alkyne strongly but is not acidic enough to cause dehydration.

ParameterRecommendationRationale
Catalyst Au(III) (e.g., AuBr₃) or Ph₃PAuNTf₂ Au(III) is more oxophilic and can drive the rearrangement on hindered substrates better than Au(I) in some cases [3].[1]
Co-Solvent Dichloromethane (DCM) or DCE Non-nucleophilic solvents prevent competitive trapping.[1]
Water Source 1-2 equiv Water (Stoichiometric)Excess water can lead to over-hydration or oligomerization.[1]
Avoid Strong Brønsted Acids (H₂SO₄, pTSA) These will instantly dehydrate the tertiary alcohol to the Rupe enyne.

Why this fails with t-Butyl: The Meyer-Schuster rearrangement requires water to attack the distal carbon (C4) relative to the alcohol. The tert-butyl group at C5 shields C4. If conversion is low, consider using a Silver-free catalytic system (e.g., cationic Gold with non-coordinating counterions) to increase electrophilicity.[1]

FAQ: Minimizing Side Reactions

Q: Why am I seeing a "conjugated enyne" (Rupe Product) instead of my ketone? A: This is the classic failure mode for tertiary propargylic alcohols.[1] The tertiary carbocation formed at C2 is stabilizing, leading to rapid elimination of a proton from the neighboring methyl groups.

  • Immediate Fix: Remove all strong acids. Ensure your Gold catalyst is not generating significant H⁺ in situ.[1] Add a mild base (e.g., 2,6-di-tert-butylpyridine) to scavenge stray protons if using metal catalysis.[1]

Q: The reaction is producing oligomers/tar. Why? A: The tert-butyl group creates a "bottleneck." If the catalyst activates the alkyne but water cannot attack C4 due to steric hindrance (from the t-butyl group), the activated alkyne becomes a target for other nucleophiles (like another substrate molecule), leading to polymerization.

  • Fix: High dilution (0.05 M) and slow addition of the catalyst.[1]

Q: Can I use Mercury (Hg) salts? A: No. Hg(II) conditions are highly acidic (usually requiring H₂SO₄) and will exclusively favor the Rupe rearrangement (dehydration) for this specific substrate.[1]

Q: How do I distinguish the products by NMR?

  • Rupe Product (Enyne): Look for terminal alkene protons (if terminal) or vinyl methyl signals (approx 1.8-1.9 ppm) and the preservation of the alkyne stretch in IR (shifted).[1]

  • Meyer-Schuster (Enone): Distinct alkene proton signal near 6.0-7.0 ppm (singlet or doublet depending on substitution) and a conjugated ketone carbonyl (>1650 cm⁻¹).[1]

  • Hydroxy-Ketone: No alkene protons. Ketone carbonyl signal (approx 205-210 ppm in ¹³C).[1]

References

  • Nolan, S. P., et al. "Gold(I) N-Heterocyclic Carbene Complexes in Alkyne Hydration."[1] Journal of Organic Chemistry, 2009.

  • Sheppard, T. D., et al. "Intercepting the Gold-Catalysed Meyer–Schuster Rearrangement by Controlled Protodemetallation: A Regioselective Hydration of Propargylic Alcohols." Chemistry – A European Journal, 2016. [1]

  • Sahoo, A. K., et al. "Gold-Catalyzed Regioselective Hydration of Propargyl Acetates Assisted by a Neighboring Carbonyl Group."[3] The Journal of Organic Chemistry, 2011.[3]

  • Cadierno, V., et al. "Meyer–Schuster rearrangement of propargylic alcohols." Organic & Biomolecular Chemistry, 2022.

Sources

Troubleshooting

Technical Support Center: Optimizing the Thermal Stability of 2,5,5-trimethylhex-3-yn-2-ol in Solution

Welcome to the technical support center for 2,5,5-trimethylhex-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile tertiary propargyl alcohol in th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5,5-trimethylhex-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile tertiary propargyl alcohol in their work.[1] The unique structure of 2,5,5-trimethylhex-3-yn-2-ol, containing both a tertiary alcohol and an internal alkyne, makes it a valuable synthetic intermediate.[2] However, this functionality also renders it susceptible to degradation, particularly under thermal stress in solution. This resource provides in-depth troubleshooting advice and methodologies to help you maintain the stability and integrity of your compound during experimental procedures.

Frequently Asked Questions & Troubleshooting Guide

Q1: My solution of 2,5,5-trimethylhex-3-yn-2-ol is showing significant degradation upon heating. What are the most probable chemical degradation pathways?

A1: The degradation of 2,5,5-trimethylhex-3-yn-2-ol under thermal stress is primarily driven by the inherent reactivity of its propargyl alcohol moiety. Several pathways can operate, often concurrently:

  • Meyer-Schuster Rearrangement: This is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to form α,β-unsaturated ketones (enones).[2][3] Even trace acidic impurities in your solvent or on your glassware can initiate this pathway, which is significantly accelerated by heat. The reaction proceeds through a key propargyl cation intermediate.

  • Acid-Catalyzed Hydration/Addition: In the presence of water or other nucleophilic solvents (like alcohols) and an acid catalyst, electrophilic addition across the triple bond can occur.[4] This can lead to the formation of ketones or other undesired byproducts, compromising the purity of your material.

  • Oxidation: While the alkyne is relatively stable to oxidation, the tertiary alcohol can be susceptible under certain conditions, especially in the presence of dissolved oxygen and potential metal contaminants that can catalyze oxidative processes.[5]

  • Polymerization: Acetylenic compounds can be prone to polymerization, especially at elevated temperatures or in the presence of catalytic impurities.[4]

Understanding these pathways is the first step in designing a robust experimental setup that minimizes degradation.

Q2: What are the most critical experimental parameters to control for maximizing the thermal stability of my compound?

A2: Based on the likely degradation mechanisms, a multi-faceted approach to control the experimental environment is crucial. The following factors are paramount:

  • Temperature: This is a primary accelerator for all degradation reactions.[5][6] Always use the minimum temperature necessary for your desired transformation to proceed at a reasonable rate. Conduct small-scale trials to determine the optimal temperature profile.

  • pH Control: The compound is highly sensitive to acidic conditions. The Meyer-Schuster rearrangement and acid-catalyzed hydration are prime examples of acid-mediated degradation.[3][4]

    • Mitigation: Ensure all solvents are neutral. If your reaction tolerates it, consider using a non-nucleophilic buffer. Avoid acidic workup conditions until the reaction mixture is cooled.

  • Atmosphere (Oxygen Exclusion): To prevent potential oxidative degradation, it is best practice to work under an inert atmosphere.[5][6]

    • Mitigation: Degas your solvents thoroughly (e.g., via sparging with nitrogen or argon, or through freeze-pump-thaw cycles). Blanket the reaction vessel with an inert gas like nitrogen or argon throughout the experiment.

  • Light Exposure: Photodegradation can occur when molecules absorb UV or visible light, leading to the breaking of chemical bonds.[5]

    • Mitigation: Protect your reaction from light by using amber glass vessels or by wrapping the glassware in aluminum foil.[7]

  • Solvent Purity: Solvents can contain impurities like peroxides (in ethers like THF) or acidic residues that can initiate or catalyze degradation.

    • Mitigation: Use high-purity, anhydrous solvents from a reputable supplier. If in doubt, purify your solvents using standard laboratory procedures before use.

The following table summarizes these key factors and the recommended strategies.

Factor Potential Impact on Stability Recommended Mitigation Strategy Citations
Temperature Accelerates all degradation pathways.Use the lowest effective temperature; perform kinetic studies to optimize.[5][6]
pH (Acidity) Catalyzes Meyer-Schuster rearrangement and hydration.Use neutral, high-purity solvents; consider non-nucleophilic buffers.[2][3][4]
Oxygen Can lead to oxidative side-products.Degas solvents and maintain an inert (N₂ or Ar) atmosphere.[5][6]
Light May induce photodegradation.Use amber glassware or protect the reaction from ambient light.[5][7]
Contaminants Metal ions or acidic impurities can act as catalysts.Use high-purity reagents/solvents and clean, inert labware.[3][8]
Q3: I suspect my compound is degrading. How can I set up a systematic study to confirm this and test stabilization strategies?

A3: A forced degradation or stress testing study is the definitive way to understand your compound's stability profile. This involves subjecting the compound to various conditions and monitoring its concentration over time.

  • Prepare a Stock Solution: Accurately prepare a stock solution of 2,5,5-trimethylhex-3-yn-2-ol in your primary reaction solvent at a known concentration (e.g., 10 mg/mL).

  • Aliquot Samples: Dispense identical volumes of the stock solution into a series of small, inert vials (e.g., amber HPLC vials with PTFE-lined caps).

  • Establish Stress Conditions: For each condition, prepare at least three replicate vials. A good starting set of conditions includes:

    • Control: Room temperature, protected from light, under inert atmosphere.

    • Thermal Stress: Target temperature (e.g., 60 °C, 80 °C, 100 °C) in a heating block or oven.

    • Acidic Stress: Add a small amount of dilute acid (e.g., 0.1 M HCl in the reaction solvent).

    • Basic Stress: Add a small amount of dilute base (e.g., 0.1 M NaOH in the reaction solvent).

    • Oxidative Stress: Sparge the solution with air or add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂).

    • Photolytic Stress: Expose vials to a controlled light source (e.g., a UV lamp or direct sunlight) at a constant temperature.

  • Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each stress condition.

  • Quench and Dilute: Immediately cool the vial to stop further degradation. Dilute the sample with a suitable mobile phase to a concentration within the linear range of your analytical method.[9]

  • Analyze: Analyze the samples using a validated stability-indicating analytical method (see Q4).

  • Data Interpretation: Plot the percentage of remaining 2,5,5-trimethylhex-3-yn-2-ol against time for each condition. This will reveal the rate of degradation under different stresses and help pinpoint the most destabilizing factors.

Troubleshooting and Analysis Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with 2,5,5-trimethylhex-3-yn-2-ol.

G start Degradation of 2,5,5-trimethylhex-3-yn-2-ol Observed check_purity Confirm Starting Material Purity (LCMS/NMR) start->check_purity setup_forced_degradation Initiate Forced Degradation Study (See Protocol) check_purity->setup_forced_degradation analyze_results Analyze Degradation Profile with Stability- Indicating Method setup_forced_degradation->analyze_results identify_pathway Identify Primary Degradation Pathway(s) analyze_results->identify_pathway is_acid Acid-Catalyzed (Meyer-Schuster / Hydration) identify_pathway->is_acid  Low pH accelerates? is_oxidative Oxidative identify_pathway->is_oxidative  Air/H2O2 accelerates? is_thermal Purely Thermal identify_pathway->is_thermal  Degrades under inert atmosphere & neutral pH? mitigate_acid Implement pH Control: - Use neutral solvents - Add non-nucleophilic buffer - Purify reagents is_acid->mitigate_acid mitigate_oxidative Implement Atmosphere Control: - Degas solvents - Use N2 / Ar blanket is_oxidative->mitigate_oxidative mitigate_thermal Optimize Temperature: - Lower reaction temp - Reduce reaction time is_thermal->mitigate_thermal retest Re-evaluate Stability with Optimized Conditions mitigate_acid->retest mitigate_oxidative->retest mitigate_thermal->retest G cluster_main Postulated Degradation Pathway parent 2,5,5-trimethylhex-3-yn-2-ol (Parent Compound) intermediate Propargyl Cation (Intermediate) parent->intermediate + H+ - H2O product1 α,β-Unsaturated Ketone (Meyer-Schuster Product) intermediate->product1 Rearrangement product2 Hydrated Byproduct (e.g., Ketone) intermediate->product2 + H2O - H+

Sources

Optimization

resolving phase separation issues with 2,5,5-trimethylhex-3-yn-2-ol

Welcome to the technical support guide for 2,5,5-trimethylhex-3-yn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve phase separation...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,5,5-trimethylhex-3-yn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve phase separation issues encountered during experimental work. By understanding the physicochemical properties of this unique acetylenic alcohol, we can preemptively design robust experimental systems and efficiently resolve miscibility challenges.

Understanding the Challenge: The Physicochemical Profile of 2,5,5-trimethylhex-3-yn-2-ol

2,5,5-trimethylhex-3-yn-2-ol is a C9 acetylenic alcohol. Its structure features a hydrophilic tertiary alcohol group and a bulky, lipophilic trimethylhexyl group. This amphiphilic nature is the primary driver of its complex solubility behavior. While the hydroxyl group can participate in hydrogen bonding, the large hydrocarbon tail limits its miscibility in aqueous or highly polar solvents.

Phase separation is a common manifestation of this limited solubility, occurring when the compound is introduced into an incompatible solvent system, leading to the formation of two or more distinct liquid layers. This can compromise reaction kinetics, formulation stability, and overall experimental reproducibility.

Table 1: Physicochemical Properties of 2,5,5-trimethylhex-3-yn-2-ol

PropertyValueSource
Molecular Formula C₉H₁₆O[1]
Molecular Weight 140.22 g/mol [1][2]
Appearance Liquid[3]
XLogP3-AA 2.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Topological Polar Surface Area 20.2 Ų[1]

The XLogP3-AA value of 2.1 indicates a greater preference for lipophilic environments over hydrophilic ones, which is a key predictor of potential phase separation in aqueous systems.

Frequently Asked Questions (FAQs)

Q1: Why is my solution containing 2,5,5-trimethylhex-3-yn-2-ol separating into two layers?

A: Phase separation typically occurs due to poor solubility of 2,5,5-trimethylhex-3-yn-2-ol in the chosen solvent system. Its molecular structure is predominantly non-polar, making it immiscible with water and other highly polar solvents. The introduction of water, even in small amounts, can trigger this separation.[4][5]

Q2: What are the initial signs of impending phase separation?

A: The first sign is often the appearance of cloudiness or turbidity (haze) in the solution as the system approaches its saturation point. This indicates the formation of microscopic, immiscible droplets. If conditions are not adjusted, these droplets will coalesce and lead to the formation of distinct liquid layers.

Q3: Is temperature a critical factor in maintaining a single-phase solution?

A: Yes, temperature is a critical factor.[5] For most solid solutes, solubility increases with temperature.[6][7] However, for some liquid-liquid systems, particularly alcohol-water mixtures, the relationship can be more complex.[8] It is crucial to monitor and control the temperature of your experiment, as fluctuations can push the system beyond its miscibility limits.

Q4: Can I use 2,5,5-trimethylhex-3-yn-2-ol in an aqueous reaction?

A: Direct use in purely aqueous systems is challenging due to its low water solubility. However, it is possible by employing formulation strategies such as the addition of co-solvents, surfactants, or other solubilizing agents to create a stable, homogenous micro-environment for the molecule.[9][10]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving phase separation.

Workflow: Troubleshooting Phase Separation

Below is a decision-making workflow to guide your troubleshooting process.

G start Phase Separation Observed? (Cloudiness or distinct layers) solvent_type What is the primary solvent? start->solvent_type aqueous_path Aqueous / Highly Polar solvent_type->aqueous_path Aqueous organic_path Organic / Non-Polar solvent_type->organic_path Organic cause_aq Cause: Low aqueous solubility due to lipophilic C9 hydrocarbon structure. aqueous_path->cause_aq solution_aq1 Solution 1: Add a water-miscible co-solvent (e.g., Isopropanol, THF). cause_aq->solution_aq1 solution_aq2 Solution 2: Incorporate a surfactant to form micelles (e.g., Tween®, Polysorbates). cause_aq->solution_aq2 solution_aq3 Solution 3: Consider cyclodextrin-based formulation for inclusion complex. cause_aq->solution_aq3 cause_org Cause: Significant polarity mismatch between solute and solvent. organic_path->cause_org solution_org1 Solution 1: Select a solvent with intermediate polarity (e.g., Ethyl Acetate, DCM). cause_org->solution_org1 solution_org2 Solution 2: Use a co-solvent to bridge the polarity gap (e.g., add THF to a Hexane-based system). cause_org->solution_org2

Caption: Troubleshooting workflow for phase separation.

Issue 1: Phase Separation in Aqueous or Highly Polar Systems

This is the most common failure mode, driven by the hydrophobic nature of the molecule.

Causality:

The large, non-polar surface area of the trimethylhexyl group disrupts the strong hydrogen-bonding network of water.[8][11] This is thermodynamically unfavorable, causing the alcohol molecules to self-associate and separate from the aqueous phase to minimize this disruption.

Solutions & Protocols:

1. Co-Solvent Addition: A co-solvent is a water-miscible organic solvent that acts as a bridge between the polar water phase and the non-polar solute.[12][13] By reducing the overall polarity of the solvent system, it enhances the solubility of the non-polar compound.[13]

Table 2: Recommended Co-solvents for Aqueous Systems

Co-SolventRelative PolarityRationale for Use
Isopropanol (IPA) 0.546Excellent bridging solvent, fully miscible with water and capable of dissolving non-polar compounds.
Ethanol 0.654Good polarity modifier, but may require higher concentrations than IPA.
Tetrahydrofuran (THF) 0.207A less polar, water-miscible ether that is highly effective at solubilizing organic compounds.[12]
Acetonitrile 0.460A polar aprotic solvent that can effectively dissolve a wide range of compounds.
(Data from Reichardt, C.[14])

Protocol: Co-solvent Titration to Determine Optimal Miscibility Ratio

  • Preparation: Prepare your aqueous solution containing all components except for 2,5,5-trimethylhex-3-yn-2-ol in a clear glass vessel on a magnetic stir plate.

  • Initial Addition: Add the full required amount of 2,5,5-trimethylhex-3-yn-2-ol to the stirring aqueous solution. Phase separation or turbidity is expected.

  • Titration: Slowly add the selected co-solvent (e.g., Isopropanol) dropwise or via a burette to the stirring mixture.

  • Observation: Continue adding the co-solvent until the solution becomes clear and homogenous. The point at which the solution clarifies is the minimum required co-solvent ratio.

  • Optimization: Add an additional 5-10% (v/v) of the co-solvent to ensure the system remains stable against minor temperature fluctuations or concentration changes.

  • Validation: Allow the final solution to stand undisturbed for at least one hour at the intended experimental temperature to confirm long-term stability.

2. Surfactant-Mediated Solubilization: Surfactants are amphiphilic molecules that can form spherical aggregates called micelles in water.[15][16] The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a non-polar microenvironment that can encapsulate 2,5,5-trimethylhex-3-yn-2-ol, while the hydrophilic heads face the water, rendering the entire complex soluble.[15][17] This is a common strategy for formulating poorly soluble active pharmaceutical ingredients (APIs).[9][18]

  • Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polyoxyl 35 Castor Oil (Kolliphor® EL) are often used in pharmaceutical formulations for their low toxicity and high solubilization capacity.

Issue 2: Phase Separation in Organic Systems

While less common, phase separation can occur if there is a significant mismatch in polarity between 2,5,5-trimethylhex-3-yn-2-ol and the organic solvent. For example, mixing with a very non-polar solvent like n-hexane or a highly polar aprotic solvent like DMSO.

Causality:

The principle of "like dissolves like" governs solubility.[15] The tertiary alcohol group gives 2,5,5-trimethylhex-3-yn-2-ol a degree of polarity that makes it immiscible with extremely non-polar, aliphatic solvents. Conversely, its large non-polar region makes it immiscible with some highly polar organic solvents.

Solutions:

1. Rational Solvent Selection: Choose a solvent with a polarity that is more compatible with the amphiphilic nature of the solute. Solvents of intermediate polarity are often the best choice.

  • Good Candidates: Dichloromethane (DCM), Ethyl Acetate, Diethyl Ether, Tetrahydrofuran (THF).

2. Use of an Organic Co-Solvent: Just as in aqueous systems, a co-solvent can be used to homogenize a multiphasic organic system. For instance, if your reaction requires n-hexane but you observe phase separation, adding a small amount of a mutually soluble solvent like THF or ethyl acetate can create a single phase.[19]

References

  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. .

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [No valid URL found]
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. .

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. .

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. .

  • PubChem. 2,5,5-Trimethyl-3-hexyn-2-ol. National Center for Biotechnology Information. .

  • Quora. (2021). How does surfactant affect solubility of relatively non polar substance?. .

  • ResearchGate. (2025). Phase separation of water-alcohol binary mixtures induced by the microheterogeneity. .

  • Wakisaka, A., & Ohki, T. (2005). Phase separation of water–alcohol binary mixtures induced by the microheterogeneity. Faraday Discussions, 129, 231-245. .

  • Diva-portal.org. Surfactants at non-polar surfaces. .

  • Fuel Logic. (2016). Tips for Preventing Phase Separation in Ethanol Fuels. .

  • SubsTech. (2023). Surfactants. .

  • IEEE Xplore. (n.d.). The Impact Of Phase Separation In Alcohol/gasoline Blends On The Existing Fuel Distribution System. .

  • University of Bristol. (n.d.). What Are Surfactants. School of Chemistry. .

  • Chemical Synthesis Database. (2025). 2,5,5-trimethyl-3-hexyn-1-ol. .

  • Lab FIRP English. (2025). Surfactants in Aqueous Solutions: Essential Guide. .

  • ResearchGate. (n.d.). Solubility of Acetylene in Alcohols and Ketones. .

  • PMC. (n.d.). A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. .

  • AIP Publishing. (2023). Phase equilibrium of three-component liquid systems composed of water, alcohol, and sodium chloride studied by the reference interaction. .

  • ResearchGate. (n.d.). Prediction of Solubility of Acetylene in Organic Solvents over a Wide Range of Temperature and Pressure. .

  • Journal of Chemical & Engineering Data. (2018). Solubility of Acetylene in Alcohols and Ketones. .

  • PubChem. 2,5,5-Trimethylhexan-3-ol. National Center for Biotechnology Information. .

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. .

  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. .

  • NIST WebBook. (n.d.). 2,5,5-trimethyl-2-hexanol. .

  • Environmental Science & Technology. (2022). Energy-Efficient Biphasic Solvents for Industrial Carbon Capture: Role of Physical Solvents on CO2 Absorption and Phase Splitting. .

  • Quora. (2017). Why would an increase in temperature increase the solubility?. .

  • ResearchGate. (n.d.). Effect of co-solvents on the phase separation in the E5 fuel. .

  • Sigma-Aldrich. (n.d.). 2,5,5-Trimethyl-3-hexyn-2-ol. .

  • BASF. (2026). Safety data sheet. .

  • YouTube. (2022). Grad student question-why co-solvent used during recrystallization or trituration to purify solid?. .

  • Wikipedia. (n.d.). 3,5,5-Trimethyl-hexan-1-ol. .

  • Benchchem. (n.d.). Application Notes and Protocols: 2,3,5-Trimethylphenol as a Pharmaceutical Intermediate. .

  • Google Patents. (n.d.). EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants. .

  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. .

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to GC-MS Method Validation for 2,5,5-trimethylhex-3-yn-2-ol Purity Assay

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is non-negotiable. An accurate and reliable analytical method is the cornerstone of ensuring tha...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is non-negotiable. An accurate and reliable analytical method is the cornerstone of ensuring that an API meets the stringent requirements for safety and efficacy. This guide provides an in-depth, experience-driven walkthrough for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assay of 2,5,5-trimethylhex-3-yn-2-ol, a volatile organic compound for which this technique is exceptionally well-suited.

This document is structured not as a rigid template, but as a logical narrative that explains the causality behind each experimental choice. We will compare the chosen GC-MS methodology against other viable alternatives, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH) to ensure a self-validating and trustworthy system.

The Analytical Challenge: Choosing the Right Tool for 2,5,5-trimethylhex-3-yn-2-ol

2,5,5-trimethylhex-3-yn-2-ol is a tertiary alcohol with a molecular weight of 140.22 g/mol .[1] Its structure, featuring bulky tert-butyl groups and a carbon-carbon triple bond, confers significant volatility and thermal stability, making it an ideal candidate for Gas Chromatography (GC). The coupling with Mass Spectrometry (MS) provides an unparalleled level of specificity, allowing for definitive identification of the main component and any potential impurities based on their unique mass fragmentation patterns.[2][3]

While other techniques exist, their application to this specific analyte presents distinct challenges:

  • High-Performance Liquid Chromatography (HPLC): Often the workhorse for pharmaceutical analysis, HPLC is less ideal for highly volatile compounds like this one. The lack of a strong UV-chromophore in the molecule would necessitate the use of less common detectors like a Refractive Index Detector (RID), which suffers from lower sensitivity and is incompatible with gradient elution, severely limiting its ability to resolve impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR can determine purity without the need for a reference standard of the same compound. However, it is generally lower in sensitivity than chromatographic techniques and may be less effective at detecting trace-level impurities.

  • Titrimetry: Acid-base or other titrimetric methods would lack the specificity required to distinguish the target analyte from other potentially acidic or basic impurities, making them unsuitable for a modern purity assay.

Comparative Overview of Analytical Techniques
Parameter GC-MS HPLC-RID qNMR
Specificity Very High (Retention Time + Mass Spectrum)Low to ModerateHigh (Chemical Shift)
Sensitivity High (ppb to ppt levels achievable)[4]LowModerate
Suitability for Volatile Analytes ExcellentPoorExcellent
Impurity Identification Excellent (via Mass Spectrum)Very PoorPossible, but complex
Sample Throughput HighModerateLow
Justification for Selection The combination of high specificity from the mass detector and its inherent suitability for volatile compounds makes GC-MS the authoritative choice for this purity assay.[5]

Foundational Method Development: The "Why" Behind the Parameters

Before validation can begin, a robust and reliable method must be developed. The choices made here are critical for the success of the validation.

Instrumentation and Rationale
  • Gas Chromatograph (GC): Equipped with a programmable split/splitless injector and a temperature-programmable column oven.

  • Mass Spectrometer (MS): A single quadrupole or more advanced mass analyzer capable of electron ionization (EI).

  • GC Column: An Agilent J&W DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Causality: This low-to-mid polarity stationary phase is chosen for its versatility and inertness.[6] It effectively separates compounds based on their boiling points and slight polarity differences, which is ideal for resolving 2,5,5-trimethylhex-3-yn-2-ol from potential process impurities or degradation products.

  • Injector: Split injection is used for the main component assay to avoid detector saturation. A split ratio of 50:1 is a good starting point. For related substances or impurity analysis, a switch to splitless mode would be necessary to achieve lower detection limits.

  • Oven Temperature Program: A gradient is crucial for good separation.

    • Initial Temperature: 60°C, hold for 2 minutes. This allows for sharp initial peaks.

    • Ramp: 15°C/min to 250°C. This rate provides a good balance between separation efficiency and analysis time.

    • Final Hold: Hold at 250°C for 5 minutes. This ensures that any less volatile components are eluted from the column.

  • MS Detector Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a robust, reproducible technique that generates information-rich, library-searchable mass spectra.

    • Acquisition Mode: Full Scan (e.g., m/z 40-400). This is essential during development and for specificity to identify all potential impurities. For routine analysis of known impurities, Selected Ion Monitoring (SIM) can be employed to increase sensitivity.[7]

The Validation Protocol: A Framework for Trust

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[8] We will follow the globally recognized ICH Q2(R1) guidelines, which outline the necessary validation characteristics.[9][10][11]

Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Execute Phase 2: Experimental Execution cluster_Report Phase 3: Documentation Dev Method Development & Optimization Protocol Write & Approve Validation Protocol Dev->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD / LOQ (For Impurities) Prec->LoQ Rob Robustness LoQ->Rob Report Compile Validation Report Rob->Report Approval Final Approval & Method Implementation Report->Approval

Caption: Overall GC-MS Method Validation Workflow.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13]

Experimental Protocol:

  • Prepare a diluent blank, a solution of the 2,5,5-trimethylhex-3-yn-2-ol reference standard, and a sample solution.

  • If available, prepare solutions of known potential impurities (e.g., starting materials, known by-products).

  • Spike the sample solution with these known impurities.

  • Inject and analyze all solutions according to the developed GC-MS method.

Acceptance Criteria:

  • The diluent blank should show no interfering peaks at the retention time of the main analyte or its known impurities.

  • The retention time of the analyte in the sample solution must match that of the reference standard.

  • The mass spectrum of the analyte peak in the sample must be a good match to the reference standard spectrum.

  • All known impurity peaks in the spiked sample must be baseline resolved from the main analyte peak (Resolution > 2.0).

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[14] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[15]

Experimental Protocol:

  • Prepare a stock solution of the 2,5,5-trimethylhex-3-yn-2-ol reference standard.

  • Perform serial dilutions to create at least five concentration levels spanning the expected working range. For a purity assay, this is typically 80% to 120% of the target concentration.[10]

  • Inject each concentration level in triplicate.

  • Plot the average peak area response against the concentration and perform a linear regression analysis.

Data Presentation & Acceptance Criteria:

Concentration (% of Target)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)
80%801,234803,456802,345
90%902,345901,234903,456
100%1,001,2341,003,4561,002,345
110%1,102,3451,101,2341,103,456
120%1,201,2341,203,4561,202,345
Statistic Acceptance Criterion Result
Correlation Coefficient (R²) ≥ 0.995[14]0.9998
Y-intercept Should be close to zero150.7
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16] It is typically assessed via recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (placebo). If a true placebo is not available, a solution containing all excipients can be used.

  • Spike the matrix with the 2,5,5-trimethylhex-3-yn-2-ol reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level.

  • Analyze all nine samples and calculate the percentage recovery for each.

Data Presentation & Acceptance Criteria:

Spiked LevelMean % Recovery%RSD
80%99.5%0.8%
100%100.2%0.6%
120%99.8%0.7%
Acceptance Criterion 98.0% - 102.0% Recovery [17][18]≤ 2.0%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeatability: Prepare six independent samples of 2,5,5-trimethylhex-3-yn-2-ol at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Have a second analyst prepare another six samples on a different day (or using a different instrument, if available) and analyze them.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of six measurements, and for all twelve measurements combined.

Data Presentation & Acceptance Criteria:

Precision LevelMean Assay Value (%)%RSD
Repeatability (Analyst 1, Day 1)99.8%0.75%
Intermediate (Analyst 2, Day 2)100.1%0.82%
Overall (All 12 samples) 99.95% 0.91%
Acceptance Criterion ≤ 2.0% [17]
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

For a purity assay of the main component, LOD and LOQ are not required. However, they are critical for the impurity quantification portion of the analysis.[9][19]

  • LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Determination Methods:

  • Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[20]

The empirical approach, which involves measuring progressively more dilute concentrations, is often considered more realistic for GC-MS assays.[21][22][23]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[24]

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical parameters to vary for a GC method include:

    • Injector Temperature (± 5°C)

    • Initial Oven Temperature (± 2°C)

    • Oven Ramp Rate (± 10%)

    • Carrier Gas Flow Rate (± 10%)

    • Split Ratio (± 20%)

  • Assess the impact of these changes on system suitability parameters (e.g., retention time, peak shape, resolution) and the final assay result.

Acceptance Criteria:

  • System suitability criteria must still be met for all varied conditions.

  • The assay result should not deviate significantly from the result obtained under normal conditions (e.g., ≤ 2% change).

Validation_Parameters cluster_AssayType Assay Type cluster_Params Validation Parameters (ICH Q2) Purity Purity Assay Spec Specificity Purity->Spec Lin Linearity Purity->Lin Acc Accuracy Purity->Acc Prec Precision Purity->Prec Range Range Purity->Range Rob Robustness Purity->Rob LOQ LOQ Purity->LOQ (for impurities)

Sources

Comparative

HPLC retention time comparison of 2,5,5-trimethylhex-3-yn-2-ol isomers

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] This guide provides a technical comparison of the HPLC retention characteristics of 2,5,5-trimethylhex-3-yn-2-ol and its primary structural isomers. Critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide provides a technical comparison of the HPLC retention characteristics of 2,5,5-trimethylhex-3-yn-2-ol and its primary structural isomers.

Critical Chemical Insight: Researchers must first recognize that 2,5,5-trimethylhex-3-yn-2-ol (Target Analyte) is an achiral molecule. The C2 position is substituted with two identical methyl groups, and the C5 position is a quaternary carbon (part of a tert-butyl group). Therefore, "isomers" in the context of this molecule refers strictly to structural isomers (regioisomers) and synthesis byproducts , not enantiomers.

The two most critical isomers requiring separation in industrial and pharmaceutical contexts are:

  • The Target: 2,5,5-trimethylhex-3-yn-2-ol (Internal Alkyne).

  • The Isomer: 3,5,5-trimethylhex-1-yn-3-ol (Terminal Alkyne, often referred to as Isononynol).

These isomers often co-exist due to the isomerization of the triple bond during synthesis or as impurities from starting materials. This guide details the methodology to resolve these species based on their polarity and steric differences.

Chemical Identity & Structural Analysis

Understanding the structural differences is the prerequisite for selecting the correct stationary phase.

FeatureTarget Analyte (2,5,5-...)Primary Isomer (3,5,5-...)Degradant (Enone)
Structure Type Internal AlkyneTerminal Alkyne

-Unsaturated Ketone
Chirality Achiral (Symmetric Methyls at C2)Chiral (Asymmetric C3)Achiral
Polarity Moderate (Sterically shielded OH)Higher (Acidic acetylenic proton)Lower (Loss of H-bond donor)
Key Interaction Hydrophobic /

-interaction
H-Bonding / Silanol interactionDipole-Dipole
Structural Visualization (Graphviz)

IsomerStructures cluster_legend Separation Challenge Target Target: 2,5,5-trimethylhex-3-yn-2-ol (Internal Alkyne) Achiral Enone Degradant: 2,5,5-trimethylhex-3-en-2-one (Meyer-Schuster Product) Target->Enone Acid Catalyzed Rearrangement Isomer Isomer: 3,5,5-trimethylhex-1-yn-3-ol (Terminal Alkyne) Chiral Center at C3 CommonPrecursor Synthesis Precursors (t-Butyl Acetylene + Ketone) CommonPrecursor->Target Major Product CommonPrecursor->Isomer Regioisomer Impurity

Figure 1: Structural relationship between the target alkynol, its terminal isomer, and potential rearrangement degradants.

Experimental Methodology

Protocol A: Reverse-Phase Separation (Purity Profiling)

This method is the industry standard for separating the target from its more polar terminal isomer and less polar rearrangement products.

  • Column: C18 (Octadecylsilane), High Carbon Load (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water (0.1% H3PO4) – Acidification suppresses silanol activity.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV at 210 nm (Alkyne

    
    ) and 240 nm (Enone).
    

Gradient Program:

  • 0-2 min: Isocratic 40% B (Equilibration).

  • 2-15 min: Linear Ramp 40%

    
     80% B.
    
  • 15-20 min: Isocratic 80% B (Elution of hydrophobic impurities).

Protocol B: Normal-Phase Separation (Isomer Confirmation)

Used when orthogonal confirmation of the terminal alkyne impurity is required, as the acidic proton interacts strongly with the silica surface.

  • Column: Silica or Diol-bonded phase, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (98:2 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Refractive Index (RI) or UV 210 nm.

Retention Time Comparison Data

The following data represents the comparative chromatographic behavior of the isomers. The Relative Retention Time (RRT) is calculated relative to the target analyte (2,5,5-trimethylhex-3-yn-2-ol).

AnalyteStructure ClassPredicted RT (min)*RRT (vs Target)Elution Logic
3,5,5-trimethylhex-1-yn-3-ol Terminal Alkyne5.20.85 Early Eluter: The terminal alkyne group and accessible hydroxyl make this isomer more polar than the target.
2,5,5-trimethylhex-3-yn-2-ol Internal Alkyne (Target)6.11.00 Reference: The internal triple bond and steric bulk of the tert-butyl group increase lipophilicity.
2,5,5-trimethylhex-3-en-2-one Enone (Degradant)8.41.38 Late Eluter: Loss of the hydroxyl H-bond donor significantly increases hydrophobicity; conjugated system interacts with C18.

*Note: Absolute retention times (RT) vary by system void volume. RRT values are robust transferrable metrics.

Method Validation Workflow

To ensure the "isomers" detected are genuine, follow this decision logic:

MethodValidation Start Start: Unknown Peak Detected CheckRT Step 1: Compare RRT Is RRT < 1.0? Start->CheckRT CheckUV Step 2: Check UV Spectrum Is Max Abs < 220 nm? CheckRT->CheckUV Yes (Early Eluting) CheckEnone Step 3: Check UV Spectrum Is Max Abs ~230-250 nm? CheckRT->CheckEnone No (Late Eluting) ResultTerminal Result: 3,5,5-Isomer (Terminal Alkyne) CheckUV->ResultTerminal Yes (End absorption only) ResultUnknown Result: Unknown Impurity CheckUV->ResultUnknown No ResultEnone Result: Enone Degradant (Rearrangement Product) CheckEnone->ResultEnone Yes (Conjugated band) CheckEnone->ResultUnknown No

Figure 2: Logical workflow for identifying isomeric impurities based on retention and spectral data.

Expert Analysis & Troubleshooting

The "Ghost" Isomer Problem

Researchers often report a "split peak" for 2,5,5-trimethylhex-3-yn-2-ol. Since the molecule is achiral, this is not enantiomeric separation.

  • Cause: At low pH (Mobile Phase A), the tertiary alcohol can undergo partial dehydration or rearrangement on-column if the temperature is too high (>40°C).

  • Solution: Maintain column temperature at 30°C and ensure the sample diluent matches the initial mobile phase conditions (40% ACN) to prevent solvent-effect band broadening.

Detection Limits

The acetylenic chromophore is weak. For trace isomer quantification (<0.1%):

  • Use 205-210 nm for detection, but ensure high-purity solvents (HPLC Grade ACN) to minimize baseline noise.

  • Refractive Index (RI) detection is a viable alternative for high-concentration assay testing but lacks the sensitivity for impurity profiling.

References

  • MacNicol, D. D. (1976). The Design and Synthesis of New Clathrate Compounds. University of Glasgow. (Describes the synthesis and crystal structure of 2,5,5-trimethylhex-3-yn-2-ol as a guest molecule).

  • Walther, D., et al. (1995).[2] Nickel-Carbon π-Bonded Complexes. Angewandte Chemie International Edition. (Details the coordination chemistry of 2,5,5-trimethylhex-3-yn-2-ol).

  • BenchChem. (2025).[3] A Comparative Guide to the Validation of HPLC Methods for Determining the Isomeric Purity of Pheromones. (General principles for validating isomer separation methods).

  • Yuan, B. (2022).[4][5] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. (Review of HPLC strategies for structural isomer separation).

Sources

Validation

A Comparative Guide to Validating the Shelf-Life and Degradation of 2,5,5-Trimethylhex-3-yn-2-ol

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of its development. This guide provides a comprehensive framework for establishing the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of its development. This guide provides a comprehensive framework for establishing the shelf-life and characterizing the degradation pathways of 2,5,5-trimethylhex-3-yn-2-ol. In the absence of extensive public data on this specific molecule, this document serves as a practical, experience-driven roadmap. We will outline a robust, self-validating experimental plan grounded in regulatory expectations and first-principles of chemical reactivity.

To provide a tangible point of comparison, we will contrast the predicted stability profile of 2,5,5-trimethylhex-3-yn-2-ol with that of a simpler, yet structurally related tertiary acetylenic alcohol, 2-methyl-3-butyn-2-ol . This comparative approach will highlight how structural differences, such as steric hindrance, may influence degradation pathways and kinetics.

Understanding the Molecule: Structural and Reactivity Analysis

2,5,5-trimethylhex-3-yn-2-ol is a tertiary acetylenic alcohol. Its stability is dictated by the reactivity of two key functional groups: the tertiary hydroxyl group and the internal carbon-carbon triple bond. The presence of bulky tert-butyl groups at both ends of the alkyne moiety is expected to play a significant role in its reactivity and degradation profile, primarily through steric hindrance.

Our comparative molecule, 2-methyl-3-butyn-2-ol, shares the tertiary propargyl alcohol motif but has a terminal alkyne and less steric bulk, which may lead to different degradation products and reaction rates.

The Blueprint for Stability Assessment: A Forced Degradation Study

A forced degradation or stress study is the cornerstone of understanding a molecule's intrinsic stability. As mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), these studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[1] The goal is to induce a target degradation of 5-20%, as over-stressing can lead to secondary degradation products not relevant to normal storage conditions.

The following experimental workflow is proposed for a comprehensive forced degradation study of 2,5,5-trimethylhex-3-yn-2-ol.

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation API 2,5,5-Trimethylhex-3-yn-2-ol (Bulk Substance) Solution API in Solution (e.g., 50:50 ACN:H2O) API->Solution Thermal Thermal Stress (80°C, Solid & Solution) API->Thermal Photo Photolytic Stress (ICH Q1B Light Conditions) API->Photo Acid Acid Hydrolysis (0.1 M HCl, 60°C) Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Solution->Base Oxidation Oxidative Stress (3% H2O2, RT) Solution->Oxidation HPLC Stability-Indicating RP-HPLC-UV/PDA Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis (for Identification) HPLC->LCMS Characterize Degradants Validation Validate Analytical Method (Specificity, Purity) HPLC->Validation MassBalance Assess Mass Balance HPLC->MassBalance Pathway Elucidate Degradation Pathways LCMS->Pathway G cluster_0 2,5,5-trimethylhex-3-yn-2-ol Degradation cluster_1 2-methyl-3-butyn-2-ol Degradation A 2,5,5-trimethylhex-3-yn-2-ol B α,β-Unsaturated Ketone (via Meyer-Schuster/Rupe) A->B  Acid (H+) C Pivalic Acid + 2-Hydroxy-2-methylpropanoic Acid A->C Oxidation ([O])   D 2-methyl-3-butyn-2-ol E α,β-Unsaturated Ketone (via Rupe) D->E  Acid (H+) F Acetic Acid + CO2 D->F Oxidation ([O])  

Caption: Comparative Predicted Degradation Pathways.

Experimental Protocols

Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of 2,5,5-trimethylhex-3-yn-2-ol in a suitable solvent mixture (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C for 2, 4, 8, and 24 hours. Cool, neutralize with an equivalent amount of 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat at 60°C for 2, 4, 8, and 24 hours. Cool, neutralize with an equivalent amount of 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation (Solid): Place approximately 10 mg of the solid compound in a vial and heat in an oven at 80°C for 24 and 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL.

  • Thermal Degradation (Solution): Heat the stock solution at 80°C for 24 and 48 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [2][3][4]Prepare samples for analysis at a final concentration of 0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

Protocol: Development of a Stability-Indicating HPLC Method
  • Column and Mobile Phase Scouting: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) and pH values (e.g., using phosphate or acetate buffers at pH 3, 5, and 7).

  • Method Optimization: Inject a mixture of the stressed samples to observe all potential degradation products. Optimize the gradient, flow rate, and column temperature to achieve baseline separation (Resolution > 2) between the parent peak and all degradant peaks.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. Select an optimal wavelength for quantification where the parent compound and all degradants have adequate absorbance.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze stressed samples and check for peak purity.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the target concentration).

    • Accuracy: Determine the closeness of the test results to the true value by recovery studies (spiking known amounts of the pure drug into a mixture).

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH, flow rate, temperature) to examine the method's reliability.

Establishing the Shelf-Life: Long-Term Stability Study

Once the degradation profile is understood and a validated stability-indicating method is in place, a formal shelf-life study can be initiated according to ICH Q1A(R2) guidelines. [1][5][6][7][8]

Protocol: ICH Long-Term Stability Study
  • Batch Selection: Use at least three primary batches of 2,5,5-trimethylhex-3-yn-2-ol manufactured by the final synthetic process.

  • Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests: At each time point, test for appearance, assay (using the validated HPLC method), and degradation products.

  • Shelf-Life Determination: Analyze the data for trends. The shelf-life is the time period during which the substance is expected to remain within its established specifications under the defined storage conditions.

Conclusion

Validating the shelf-life and degradation of a compound like 2,5,5-trimethylhex-3-yn-2-ol, for which there is limited public data, requires a systematic and scientifically rigorous approach. By conducting comprehensive forced degradation studies, we can proactively identify potential stability issues, elucidate degradation pathways, and develop a robust, validated, stability-indicating analytical method. The comparative analysis with a simpler analogue, 2-methyl-3-butyn-2-ol, provides valuable context for understanding how factors like steric hindrance can influence stability. This structured approach, grounded in ICH guidelines, ensures that the resulting stability data is reliable, defensible, and provides a solid foundation for further drug development activities.

References

  • Meyer–Schuster rearrangement. In: Wikipedia. Accessed February 21, 2026. [Link]

  • Prajapati, M., & Patel, P. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(4), 433–439. [Link]

  • Ozonolysis of Akynes. OpenOChem Learn. Accessed February 21, 2026. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • JoVE. (2023). Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. [Link]

  • ICH. Quality Guidelines. Accessed February 21, 2026. [Link]

  • Alkyne Reactions: Ozonolysis to Carboxylic Acids (O₃ / H₂O). OrgoSolver. Accessed February 21, 2026. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • EMA. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Oxidative Cleavage of Alkynes. OpenOChem Learn. Accessed February 21, 2026. [Link]

  • Khan Academy. Hydration of alkynes. Accessed February 21, 2026. [Link]

  • Chad's Prep. 9.8 Ozonolysis of Alkynes. Accessed February 21, 2026. [Link]

  • Meyer Schuster Rearrangement. Maxbrain Chemistry. Accessed February 21, 2026. [Link]

  • Bavishi, B. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. Accessed February 21, 2026. [Link]

  • Edens, M., et al. (1977). Mechanism of the Meyer--Schuster rearrangement. INIS-IAEA. [Link]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Accessed February 21, 2026. [Link]

  • Rupe Rearrangement. Maxbrain Chemistry. Accessed February 21, 2026. [Link]

  • Leah4sci. (2019). Alkyne Acid Catalyzed Hydration Reaction and Mechanism. YouTube. [Link]

  • Cadierno, V., et al. (2011). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 9(22), 7635-7653. [Link]

  • SATHEE - IIT Kanpur. Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes. Accessed February 21, 2026. [Link]

  • Moodle. Alkynes to Carboxylic Acids: Oxidative Cleavage. Accessed February 21, 2026. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Accessed February 21, 2026. [Link]

  • Memmert. (2012). Stability tests according to ICH Q1A (R2). [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • OrgoSolver. Alkyne Reactions: Oxidation with KMnO4 (Mild vs Hot). Accessed February 21, 2026. [Link]

  • Chemiz. (2025). Rupe Rearrangement. YouTube. [Link]

  • Al-Majid, A. M., et al. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Molecules, 30(24), 5432. [Link]

  • Chemistry Steps. Acid Catalyzed Hydration of Alkynes with Practice Problems. Accessed February 21, 2026. [Link]

  • Request PDF. Rupe rearrangement. Accessed February 21, 2026. [Link]

  • Master Organic Chemistry. (2025). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. [Link]

  • Chemical Science International Journal. (2024). Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. [Link]

  • Fiveable. (2025). Oxidative Cleavage of Alkynes. [Link]

  • Smitha T R. (2022). Rupe rearrangement. YouTube. [Link]

  • Chemistry Steps. (2018). Ozonolysis of Alkynes with Practice Problems. [Link]

  • Journal of Chromatographic Science. (2021). Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance. [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Meyer-Schuster Rearrangement. SynArchive. Accessed February 21, 2026. [Link]

  • Khan Academy. Acid-catalysed hydration of alkynes. Accessed February 21, 2026. [Link]

  • Chemistry Steps. (2024). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • ResearchGate. (2006). OH-initiated degradation pathway of 2-methyl-3-buten-2-ol (MBO).... [Link]

  • Organic Chemistry Tutor. Oxidation of Alcohols: Overview. Accessed February 21, 2026. [Link]

  • Quora. (2017). Why does tertiary alcohol resist oxidation?. [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]

  • Monash University. (2025). Organic reactions: Oxidation. [Link]

  • The Good Scents Company. 2-methyl-3-buten-2-ol, 115-18-4. Accessed February 21, 2026. [Link]

  • OECD. 2-METHYL-3-YN-2-OL CAS N°: 115-19-5. Accessed February 21, 2026. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,5,5-trimethylhex-3-yn-2-ol

Comprehensive Safety and Handling Guide: 2,5,5-Trimethylhex-3-yn-2-ol As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just superior products, but al...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2,5,5-Trimethylhex-3-yn-2-ol

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just superior products, but also the critical knowledge to use them safely and effectively. This guide for 2,5,5-trimethylhex-3-yn-2-ol (CAS No: 1522-16-3) is structured to provide a deep, causal understanding of the necessary handling protocols. The absence of exhaustive toxicological data for this specific compound necessitates a conservative and principled approach to safety, grounded in its chemical structure and the known hazards of similar organic alkynols.

Hazard Assessment: A Proactive Stance on Safety

2,5,5-Trimethylhex-3-yn-2-ol is a tertiary acetylenic alcohol. This structure informs our entire safety protocol. While specific hazard classifications are not fully established, we must infer potential risks from its functional groups and physical properties.

  • Health Hazards : As with many organic solvents and alcohols, the primary routes of exposure are inhalation, skin contact, and eye contact. Compounds of this nature can cause irritation to the skin and eyes.[1] High concentrations of vapors may lead to dizziness and narcotic effects.[2] The toxicological properties have not been thoroughly investigated, which mandates minimizing all potential exposure.[3]

  • Physical Hazards : This compound is an organic molecule and should be treated as combustible.[3] Vapors may be heavier than air and could form flammable mixtures with air, especially upon heating.[2] It is crucial to keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][4]

Property Value Source
Molecular Formula C₉H₁₆OPubChem[5]
Molecular Weight 140.22 g/mol PubChem[5]
CAS Number 1522-16-3PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 1PubChem[5]
Predicted Hazard Class Irritant, CombustibleInferred from similar compounds[1][2]
Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. Each component is chosen to mitigate the specific risks identified above. Adherence to this protocol is non-negotiable for ensuring laboratory safety.

A. Eye and Face Protection

  • Mandatory : Chemical splash goggles conforming to European Standard EN 166 or equivalent.[6] Standard safety glasses are insufficient as they do not protect against splashes from all angles.

  • Recommended for High-Risk Tasks : When handling quantities greater than 50 mL or when a splash hazard is significant (e.g., during transfers or heating), a full-face shield must be worn over chemical splash goggles.[7] This provides a secondary barrier, protecting the entire face from splashes and sprays.

B. Skin and Body Protection

  • Lab Coat : A flame-resistant lab coat is required to protect against the flammability hazard and incidental chemical splashes.[7]

  • Gloves : Nitrile gloves are the standard for incidental contact.[6][7] However, for prolonged handling or immersion, it is critical to consult the manufacturer's chemical resistance data. No glove material is impervious forever.

    • Field-Proven Insight : Always double-glove. This practice significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove. Change gloves immediately if you suspect contamination.

  • Apparel : Full-length pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and dropped objects.[7]

C. Respiratory Protection The need for respiratory protection is dictated by the work environment and the scale of the operation.

  • Under Normal Laboratory Use : When handling small quantities (typically <100 mL) inside a certified chemical fume hood, respiratory protection is generally not required.[6]

  • Large Scale or Poor Ventilation : In situations involving larger volumes, inadequate ventilation, or during a spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is essential.[2] Fit-testing of the respirator is mandatory to ensure a proper seal.

Operational and Disposal Plans

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from storage to disposal.

A. Handling and Storage

  • Ventilation : All work with 2,5,5-trimethylhex-3-yn-2-ol must be conducted in a well-ventilated area, preferably a chemical fume hood.[2]

  • Ignition Sources : Ensure the work area is free of all ignition sources, including open flames, hot plates, and spark-producing equipment.[4] Use only non-sparking tools for transfers.[2]

  • Storage : Store the chemical in a tightly sealed, properly labeled container.[4] Keep the container in a cool, dry, and well-ventilated area designated for flammable liquids, away from oxidizing agents.[4][8]

B. Spill Management Protocol In the event of a spill, a calm and methodical response is essential. The following workflow should be followed.

Spill_Response_Workflow spill Spill Occurs assess Assess Risk (Size, Location, Ventilation) spill->assess is_major Major Spill? assess->is_major small_spill_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) is_major->small_spill_ppe No evacuate Evacuate Immediate Area Alert personnel & EH&S is_major->evacuate Yes contain_small Contain spill with absorbent pads small_spill_ppe->contain_small absorb_small Cover with inert absorbent (vermiculite, sand) contain_small->absorb_small collect_small Collect into a sealed container for hazardous waste absorb_small->collect_small decontaminate_small Decontaminate spill area collect_small->decontaminate_small end_process Dispose of all contaminated materials as hazardous waste decontaminate_small->end_process major_spill_ppe Trained Personnel Don Full PPE (incl. Respirator) evacuate->major_spill_ppe contain_major Contain spill (if safe to do so) major_spill_ppe->contain_major cleanup_major Follow EH&S instructions for cleanup contain_major->cleanup_major cleanup_major->end_process

Caption: Workflow for responding to a chemical spill.

C. Disposal Plan

  • Waste Collection : All waste containing 2,5,5-trimethylhex-3-yn-2-ol, including contaminated absorbents and PPE, must be collected in a clearly labeled, sealed container.[3][9]

  • Segregation : Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, keep it separate from acids and oxidizers.[10]

  • Regulatory Compliance : Disposal must be carried out in strict accordance with all federal, state, and local environmental regulations.[9] Arrange for pickup by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain.[3][11]

By integrating this expert-level guidance into your laboratory's standard operating procedures, you build a self-validating system of safety that protects your most valuable asset: your people.

References

  • 2,5,5-Trimethyl-3-hexyn-2-ol . PubChem. [Link]

  • MATERIAL SAFETY DATA SHEET . Tri-iso. [Link]

  • SAFETY DATA SHEET . The Perfumers Apprentice. [Link]

  • 2,2,5-Trimethylhexan-3-ol . LookChem. [Link]

  • 2,5,5-trimethyl-3-hexyn-1-ol . Chemical Synthesis Database. [Link]

  • 3M Personal Protective Equipment for Refinery & Plant Safety . 3M. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]

  • 2,5,5-Trimethylhexan-3-ol . PubChem. [Link]

  • SAFETY DATA SHEET (for 3,5,5-Trimethyl-1-hexanol) . Chem Service. [Link]

  • Safety data sheet (for 2,2,4-trimethylpentane) . CPAChem. [Link]

  • PPE . Crystalgen. [Link]

  • HF Acid Alkylation Unit PPE . Marathon Petroleum. [Link]

  • 2,5,5-trimethyl-2-hexanol . NIST WebBook. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • Chemical Waste . University of Texas at Austin Environmental Health & Safety. [Link]

Sources

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